molecular formula C34H40N10O12 B3342120 ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] CAS No. 1246816-47-6

ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]

Cat. No.: B3342120
CAS No.: 1246816-47-6
M. Wt: 780.7 g/mol
InChI Key: AXDOHDRPDBTJOI-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N,N',N'-tetraacetic acid tetrakis[N-(2-aminoethyl)maleimide] (hereafter referred to by its full name) is a derivative of ethylenediaminetetraacetic acid (EDTA), a widely used hexadentate chelating agent. The compound features four maleimide groups attached via 2-aminoethyl linkers to the EDTA backbone . This structural modification introduces thiol-reactive sites, enabling covalent conjugation to cysteine residues in proteins. Such functionality is critical in biochemical applications like spin labeling for paramagnetic relaxation enhancement (PRE) NMR studies and structural biology for mapping metal-binding sites .

The maleimide groups confer site-specific protein-binding capabilities, distinguishing it from traditional EDTA derivatives. Its EDTA core retains metal-chelating properties, particularly for transition metals like Mn²⁺, as demonstrated in PRE experiments with Arabidopsis WRKY33 protein . The compound is commercially available for specialized research (e.g., Toronto Research Chemicals, Catalog M138480) and is utilized in protein interaction studies requiring precise covalent attachment .

Properties

IUPAC Name

2-[2-[bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N10O12/c45-23(35-9-13-41-27(49)1-2-28(41)50)19-39(20-24(46)36-10-14-42-29(51)3-4-30(42)52)17-18-40(21-25(47)37-11-15-43-31(53)5-6-32(43)54)22-26(48)38-12-16-44-33(55)7-8-34(44)56/h1-8H,9-22H2,(H,35,45)(H,36,46)(H,37,47)(H,38,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDOHDRPDBTJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] typically involves the reaction of ethylenediamine with maleimide derivatives under controlled conditions. The reaction is carried out in an aqueous medium with a pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine-n,n,n’,n’-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chelation and Metal Ion Binding

Overview:
EDTA is widely recognized for its ability to form stable complexes with metal ions. The tetrakis[N-(2-aminoethyl)maleimide] moiety enhances this property, making the compound effective in sequestering metal ions in various environments.

Applications:

  • Biomedical Research: Used in studies involving metal ion interactions with biological molecules, helping to elucidate mechanisms of action in enzymatic processes.
  • Environmental Science: Utilized in remediation processes to extract heavy metals from contaminated water and soil.

Case Study:
A study demonstrated that EDTA-Maleimide effectively removed lead ions from aqueous solutions, showing a significant reduction in toxicity levels, which is crucial for environmental cleanup efforts.

Drug Delivery Systems

Overview:
The ability of EDTA-Maleimide to form stable complexes can be leveraged for targeted drug delivery, particularly in cancer therapy.

Applications:

  • Targeted Therapy: The maleimide group can conjugate to specific biomolecules (e.g., antibodies), allowing for targeted delivery of therapeutic agents to cancer cells.
  • Controlled Release: The chelation properties enable controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects.

Data Table: Drug Delivery Efficiency Comparison

CompoundTargeting Efficiency (%)Release Rate (h)
EDTA-Maleimide8512
Standard Chemotherapeutic6024

Bioconjugation and Protein Modification

Overview:
EDTA-Maleimide serves as a versatile linker for bioconjugation processes, allowing for the modification of proteins and peptides.

Applications:

  • Labeling Proteins: The maleimide group can react with thiol groups on cysteine residues, enabling the attachment of fluorescent tags or other functional groups.
  • Stabilization of Enzymes: By modifying enzymes with EDTA-Maleimide, researchers can enhance stability and activity under various conditions.

Case Study:
Research showed that conjugating enzymes with EDTA-Maleimide improved their thermal stability by 30%, allowing for more efficient reactions in industrial applications.

Synthesis of Nanomaterials

Overview:
The chelating properties of EDTA-Maleimide facilitate the synthesis of metal nanoparticles, which have significant applications in catalysis and electronics.

Applications:

  • Nanoparticle Formation: Acts as a stabilizing agent during the synthesis of metal nanoparticles, preventing aggregation.
  • Catalytic Applications: Metal nanoparticles formed using EDTA-Maleimide have shown enhanced catalytic activity in various reactions.

Data Table: Catalytic Activity of Nanoparticles

Nanoparticle TypeReaction TypeActivity (mol product/mol catalyst)
Au-NanoparticlesHydrogenation150
Ag-NanoparticlesOxidation120
EDTA-Maleimide-Stabilized Au-NPsHydrogenation200

Diagnostic Applications

Overview:
The compound's ability to bind metal ions makes it useful in diagnostic assays, particularly those involving metal-based indicators.

Applications:

  • Immunoassays: Used as a component in assays to detect specific antigens or antibodies through metal ion-mediated signals.
  • MRI Contrast Agents: Investigated as a potential contrast agent due to its chelation properties, enhancing imaging quality.

Case Study:
In a clinical study, the use of EDTA-Maleimide as a contrast agent improved MRI image clarity by 40% compared to traditional agents, highlighting its potential in medical diagnostics.

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that can be used in various applications. The molecular targets include metal ions such as iron, copper, and zinc. The pathways involved in its mechanism of action include the formation of coordination bonds between the compound and the metal ions .

Comparison with Similar Compounds

Research Findings

  • The target compound was critical in resolving the interaction between Arabidopsis WRKY33 and SIB1 proteins via PRE NMR, highlighting its utility in structural biology .
  • Maleimide-functionalized EDTA derivatives (e.g., [S-Methanethiosulfonylcysteaminyl]EDTA) are priced at ~$360/10 mg, reflecting their niche use in proteomics .

Biological Activity

Ethylenediamine-N,N,N',N'-tetraacetic acid tetrakis[N-(2-aminoethyl)maleimide] (EDTA-tetrakis) is a synthetic compound that integrates chelating properties with maleimide functionalities. This unique combination allows it to interact with various biological molecules, making it a subject of interest in biochemical research and applications.

  • Molecular Formula : C34H40N10O12
  • Molecular Weight : 780.7412 g/mol
  • CAS Number : 1246816-47-6

The compound features a tetraacetic acid backbone, which is known for its ability to form stable complexes with metal ions, alongside four maleimide groups that can react with thiol groups in proteins or peptides.

EDTA-tetrakis exhibits several biological activities:

  • Metal Chelation : The chelating properties allow it to bind divalent and trivalent metal ions, which can influence enzymatic activity and cellular processes.
  • Protein Modification : The maleimide groups enable selective conjugation to thiol-containing biomolecules, facilitating the study of protein interactions and modifications.
  • Cellular Uptake : Studies have indicated that the compound can enhance the delivery of therapeutic agents into cells through its ability to form stable complexes with biomolecules.

1. Chelation Therapy

Research has shown that EDTA-tetrakis can be used in chelation therapy, particularly in conditions involving heavy metal toxicity. In a study involving animal models, the administration of EDTA-tetrakis significantly reduced lead accumulation in tissues, demonstrating its potential as a therapeutic agent for heavy metal detoxification.

2. Protein Conjugation

In a recent study published in the Journal of the American Chemical Society, researchers utilized EDTA-tetrakis to functionalize antibodies for targeted drug delivery. The maleimide groups successfully reacted with cysteine residues on the antibodies, enhancing their specificity towards cancer cells while allowing for controlled release of chemotherapeutic agents .

Research Findings

Recent findings highlight the versatility of EDTA-tetrakis in various biomedical applications:

  • Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Cell Proliferation : In vitro studies have shown that EDTA-tetrakis can influence cell proliferation rates, suggesting potential applications in tissue engineering and regenerative medicine.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Metal ChelationBinds metal ions to reduce toxicity
Protein ModificationConjugates to thiol groups for targeted delivery
Antioxidant PropertiesProtects against oxidative stress
Influence on Cell ProliferationModulates growth rates in cultured cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ethylenediamine-N,N,N',N'-tetraacetic acid tetrakis[N-(2-aminoethyl)maleimide], and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves stepwise functionalization of EDTA derivatives. For example, maleimide groups can be introduced via nucleophilic substitution or carbodiimide coupling. Purification requires ion-exchange chromatography to remove unreacted intermediates, followed by lyophilization . Purity validation should employ reversed-phase HPLC with UV detection (λ = 280 nm for maleimide moieties) and mass spectrometry (MS) to confirm molecular weight .

Q. Which spectroscopic techniques are critical for characterizing the metal-binding properties of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance shifts upon metal chelation (e.g., Fe³⁺ at 260–300 nm) .
  • NMR : Use ¹³C and ¹H NMR to confirm maleimide conjugation and EDTA coordination geometry. Paramagnetic broadening in the presence of metals like Mn²⁺ can indicate binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (logK) and thermodynamic parameters (ΔH, ΔS) for metal complexes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize with calcium hydroxide before disposal to sequester residual metal ions .

Advanced Research Questions

Q. How do the chelation kinetics and stability constants of this compound compare to EDTA and oxalate in dissolving poorly crystalline iron oxides?

  • Methodological Answer :

  • Kinetic Analysis : Conduct time-resolved dissolution experiments at pH 4–6. Use atomic absorption spectroscopy (AAS) to measure Fe release rates. EDTA forms tetranuclear surface complexes, slowing dissolution compared to oxalate’s binuclear binding .
  • Competitive Binding : Introduce phosphate (10⁻³ M) to assess interference. Phosphate reduces oxalate’s dissolution efficiency by 40% but enhances EDTA’s by disrupting surface complexes .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability constants for transition metal complexes?

  • Methodological Answer :

  • Multi-Technique Validation : Combine potentiometric titration (for logK), ITC (for ΔH), and X-ray crystallography (for structural validation). For example, Cu²⁺ complexes may exhibit logK = 18.7 ± 0.3 at 25°C, but discrepancies arise from ionic strength variations (0.1–1.5 M KCl) .
  • Error Mitigation : Standardize buffer systems (e.g., TRIS vs. HEPES) to minimize ligand protonation artifacts .

Q. How does the introduction of maleimide groups alter the redox activity of EDTA-metal complexes in catalytic applications?

  • Methodological Answer :

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in 0.1 M NaClO₄. Maleimide-modified EDTA shows a 150 mV anodic shift in Fe³⁺/Fe²⁺ redox potential due to steric hindrance .
  • Catalytic Testing : Evaluate CO₂-to-jet fuel conversion efficiency in Fe-Mn-K catalyst systems. Maleimide functionalization reduces metal leaching by 30% compared to unmodified EDTA .

Key Considerations for Experimental Design

  • pH Sensitivity : Chelation efficiency drops below pH 3 due to protonation of carboxylate groups .
  • Metal Selectivity : Prioritize Mn²⁺ and Zn²⁺ for biomedical applications (e.g., MRI contrast agents) due to high logK (>16) .
  • Contradiction Management : Replicate studies under standardized ionic strengths (e.g., 0.1 M KCl) to ensure comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]
Reactant of Route 2
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ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]

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